
3-(4-Tert-butylphenyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Tert-butylphenyl)cyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a tert-butylphenyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylphenylmagnesium bromide with cyclobutanone, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Tert-butylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Aplicaciones Científicas De Investigación
3-(4-Tert-butylphenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Tert-butylphenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the tert-butylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenyl)cyclobutan-1-amine: Similar structure but with a methyl group instead of a tert-butyl group.
3-(4-Chlorophenyl)cyclobutan-1-amine: Similar structure but with a chlorine atom instead of a tert-butyl group.
3-(4-Methoxyphenyl)cyclobutan-1-amine: Similar structure but with a methoxy group instead of a tert-butyl group.
Uniqueness
3-(4-Tert-butylphenyl)cyclobutan-1-amine is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and binding interactions. This structural feature can enhance its stability and selectivity in various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-6-4-10(5-7-12)11-8-13(15)9-11/h4-7,11,13H,8-9,15H2,1-3H3 |
Clave InChI |
JVZDDYSGASMLEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid](/img/structure/B13450628.png)
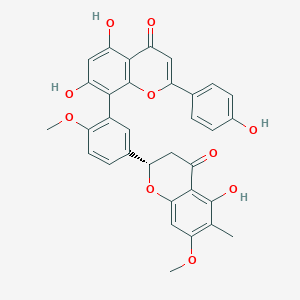
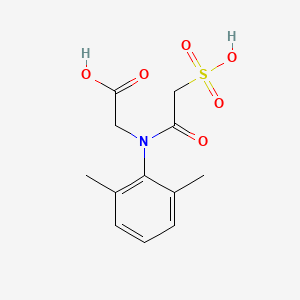
![azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13450649.png)
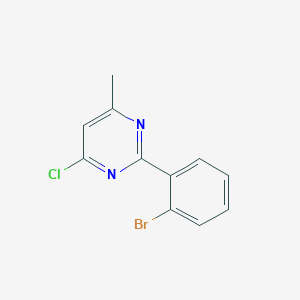
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
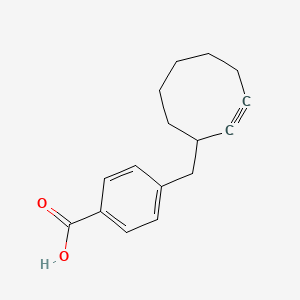
![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)
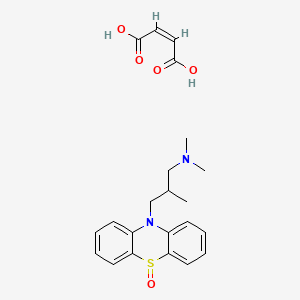
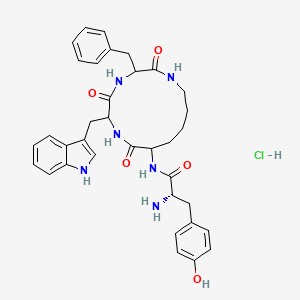
![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)
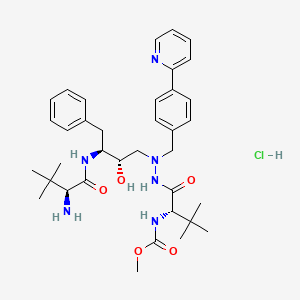

![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)
